molecular formula C11H9BrF3NO B13696212 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone

1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B13696212
M. Wt: 308.09 g/mol
InChI Key: HDMCPAACVUPCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinone derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenyl)methanol
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)isonicotinic acid

Comparison: 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9BrF3NO

Molecular Weight

308.09 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H9BrF3NO/c12-8-4-3-7(11(13,14)15)6-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2

InChI Key

HDMCPAACVUPCCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.